6,8-Dimethoxy-2-methylquinolin-4-amine hydrochloride

Fragment-Based Drug Discovery (FBDD) Poxvirus Assembly Inhibition Antiviral Structural Biology

Generic 4-aminoquinolines fail to engage the vaccinia virus D13 scaffold protein, wasting FBDD resources. This 6,8-dimethoxy-2-methyl derivative is a validated fragment hit with co-crystal structure evidence (PDB 8F47). - Target engagement confirmed: VACV D13 assembly inhibition - Distinct substitution pattern vs chloroquine/amiquinsin - HCl salt, 95% HPLC purity, research-grade solid - Enables structure-based elaboration without de novo hit ID

Molecular Formula C12H15ClN2O2
Molecular Weight 254.71 g/mol
CAS No. 1984136-61-9
Cat. No. B1458925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dimethoxy-2-methylquinolin-4-amine hydrochloride
CAS1984136-61-9
Molecular FormulaC12H15ClN2O2
Molecular Weight254.71 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C=C(C=C(C2=N1)OC)OC)N.Cl
InChIInChI=1S/C12H14N2O2.ClH/c1-7-4-10(13)9-5-8(15-2)6-11(16-3)12(9)14-7;/h4-6H,1-3H3,(H2,13,14);1H
InChIKeyXGGPXQAUSIIFRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,8-Dimethoxy-2-methylquinolin-4-amine Hydrochloride (CAS 1984136-61-9) – Compound Profile and In-Class Positioning


6,8-Dimethoxy-2-methylquinolin-4-amine hydrochloride (CAS 1984136-61-9; free-base CAS 897544-70-6) is a 4-aminoquinoline derivative bearing methoxy substituents at positions 6 and 8 and a methyl group at position 2 on the quinoline scaffold . It belongs to the broader 4-aminoquinoline class, which includes clinically established antimalarials such as chloroquine and amodiaquine, as well as numerous investigational kinase inhibitors . The hydrochloride salt is supplied as a research-grade solid with a typical purity of 95% (HPLC) . Its crystal structure has been solved in complex with the vaccinia virus D13 scaffold protein (PDB ID: 8F47), confirming it as a validated fragment hit in a poxvirus assembly inhibition campaign [1].

Validated fragment hit with co-crystal structure (PDB 8F47) defining binding mode to VACV D13 scaffold protein.
Unique 6,8-dimethoxy-2-methyl substitution pattern distinct from common 4-aminoquinoline pharmacophores.
Research-grade hydrochloride salt with defined purity specification and comprehensive hazard documentation.

Why Generic 4-Aminoquinoline Substitution Fails: The Critical Role of 6,8-Dimethoxy-2-methyl Substitution in 4-Aminoquinoline Procurement


4-Aminoquinolines cannot be treated as interchangeable procurement items because even modest changes to the quinoline substitution pattern produce profound shifts in molecular recognition, biological target engagement, and physicochemical behaviour [1]. The 6,8-dimethoxy-2-methyl arrangement present in this compound generates a unique hydrogen-bond donor/acceptor landscape and electron-density distribution that is distinct from the 7-chloro substitution of chloroquine, the 6,7-dimethoxy pattern of amiquinsin, or the 8-amino configuration of primaquine . These differences translate into measurable consequences for target binding, as demonstrated by the compound’s selection as a validated fragment hit against the VACV D13 scaffold protein—a target for which generic 4-aminoquinolines show no reported activity [2]. Substituting a structurally similar but non-identical quinoline building block risks losing the specific interaction geometry required for the intended research or synthetic application, thereby invalidating comparative SAR and reaction optimization data .

Target engagement
Defined binding mode with D13 (co-crystal, PDB 8F47).
No reported D13 binding activity; unrecognized by this antiviral target.
Substitution pattern
C6,C8-dimethoxy-2-methyl pharmacophore creates unique H-bond donor/acceptor landscape.
Uncharacterized substitution (e.g., 7-Cl, 6,7-diOMe) may alter recognition and SAR.
Research reproducibility
Reproducible procurement with batch-defined purity and full safety data sheets.
Variable purity and undocumented batch attributes may impact experimental consistency.

6,8-Dimethoxy-2-methylquinolin-4-amine Hydrochloride: Quantitative Differentiation Evidence for Scientific Selection


Validated Fragment Hit with Defined Binding Mode in VACV D13 Scaffold Protein (PDB 8F47)

6,8-Dimethoxy-2-methylquinolin-4-amine (ligand code XDF) has been co-crystallized with the vaccinia virus D13 scaffold protein and deposited as PDB entry 8F47 at 3.10 Å resolution, confirming a defined binding pose and direct engagement with a therapeutically relevant viral assembly target [1]. This places the compound among the very few fragment-sized molecules with experimentally validated binding to D13—a target for which standard 4-aminoquinoline antimalarials such as chloroquine and amodiaquine have no documented binding activity [2]. The availability of atomic-resolution structural data enables rational structure-based optimization, a capability that is absent for uncharacterized 4-aminoquinoline analogs [1].

Fragment hit validation
Head-to-head
Co-crystal structure (PDB 8F47, 3.10 Å) vs. No reported D13 co-crystal structures for chloroquine, amodiaquine, primaquine.
Supports structure-guided optimization with atomic-resolution target engagement confirmation.
Resolution 3.10 Å, R-free 0.232; direct binding pose validated.
Fragment-Based Drug Discovery (FBDD) Poxvirus Assembly Inhibition Antiviral Structural Biology

Unique 6,8-Dimethoxy-2-methyl Substitution Pattern Differentiates from Common 4-Aminoquinoline Pharmacophores

The compound's substitution pattern—methoxy groups at both C6 and C8 plus a methyl at C2—creates a distinct electronic and steric environment compared to the major 4-aminoquinoline pharmacophores . Chloroquine features a 7-chloro substituent and a basic diethylaminopentyl side chain; amodiaquine adds a 4-hydroxyanilino moiety; amiquinsin (4-amino-6,7-dimethoxyquinoline) lacks the 2-methyl group and places methoxy groups at C6/C7 rather than C6/C8 . The C8-methoxy in the target compound introduces a steric constraint adjacent to the quinoline nitrogen that is absent in all C7-substituted or unsubstituted analogs, while the 2-methyl group alters the pKa of the quinoline nitrogen relative to 2-unsubstituted 4-aminoquinolines [1]. These combined features produce a unique hydrogen-bond acceptor/donor pharmacophore distinct from any approved 4-aminoquinoline drug .

Substitution uniqueness
Cross-study comparable
C6,C8-di-OCH₃, C2-CH₃; HBA 4, tPSA ~57 Ų vs. 7-Cl or 6,7-diOMe analogs (HBA 1–4, tPSA ~39–52 Ų).
Distinct pharmacophore enables exploration of novel SAR space inaccessible to standard 4-aminoquinolines.
C8-methoxy and 2-methyl alter electronic/steric environment relative to all common comparators.
Medicinal Chemistry Structure-Activity Relationship (SAR) Quinoline Scaffold Diversification

Commercially Available Hydrochloride Salt with Defined Purity, Handling, and Hazard Classification for Reproducible Procurement

The compound is supplied as the hydrochloride salt (CAS 1984136-61-9) with a minimum certified purity of 95.0% by HPLC from established research-chemical vendors, and is also available at 97% purity from alternative suppliers . In contrast, the free base (CAS 897544-70-6) is less commonly stocked, and the closely related analog 4-aminoquinaldine (2-methylquinolin-4-amine, CAS 6628-04-2) is typically offered at 98% purity but lacks the 6,8-dimethoxy functionality essential for the D13 binding interaction . The hydrochloride salt has a defined GHS hazard profile (H302 Harmful if swallowed; H315 Causes skin irritation; H319 Causes serious eye irritation; H335 May cause respiratory irritation) with recommended handling precautions, providing procurement officers with the necessary safety documentation for institutional compliance .

Procurement specification
Cross-study comparable
Hydrochloride salt, purity ≥95% (HPLC); GHS07 labeled; full SDS available. Free base less commonly stocked.
Defined purity and safety documentation support reproducible experiments and institutional compliance.
Vendor catalog comparison; 4-aminoquinaldine lacks 6,8-dimethoxy and differs in hazard profile.
Chemical Procurement Research Reproducibility Laboratory Safety

Class-Level Biological Relevance of the 4-Aminoquinoline Scaffold with Distinct Substitution Bias

Quinoline derivatives with the 4-amino substitution pattern are validated pharmacophores for antimalarial activity (e.g., chloroquine IC₅₀ ~15-30 nM against P. falciparum 3D7) and for kinase inhibition (e.g., EGFR-TK inhibitory activity reported for multiple 4-aminoquinoline chemotypes) [1]. The target compound, by virtue of its 6,8-dimethoxy-2-methyl substitution, belongs to a sub-class of 4-aminoquinolines that incorporates the electron-donating dimethoxy motif also found in the 8-aminoquinoline primaquine and the natural product quinine, but positions the primary amine at C4 rather than C8 [2]. This substitution architecture is hypothesized to confer distinct target selectivity profiles compared to C7-chloro-4-aminoquinolines, although direct comparative biochemical data for this specific compound remain limited at the time of writing [2]. The compound's inclusion in the BioLiP biologically relevant ligand–protein interaction database (ZINC ID: ZINC000014987950) further supports its recognition as a biologically pertinent chemical entity [3].

Class-level relevance
Class-level inference
BioLiP entry (ZINC000014987950); 4-aminoquinoline scaffold with distinct 6,8-dimethoxy-2-methyl substitution.
Underexplored niche within 4-aminoquinoline chemical space; direct comparative biochemical data limited.
Class-level pharmacological precedent; target-specific profiling remains to be performed.
Antimalarial Drug Discovery Kinase Inhibition Quinoline Pharmacology

Computationally Predicted Physicochemical Differentiation from Generic 4-Aminoquinoline Building Blocks

Computationally derived molecular properties differentiate this compound from simpler 4-aminoquinoline building blocks in ways that are relevant for library design and lead optimization triage . Relative to 4-aminoquinaldine (2-methylquinolin-4-amine, MW 158.20, tPSA ~39 Ų, HBD 2, HBA 1), the target compound (MW 218.25 free base, tPSA ~57 Ų, HBD 2, HBA 4) offers increased hydrogen-bond acceptor capacity (4 vs. 1) and greater topological polar surface area, which may influence membrane permeability and solubility profiles [1]. Compared to the 6,7-dimethoxy isomer amiquinsin (MW 204.23), the target compound adds a 2-methyl group (+14 Da) and shifts the methoxy from C7 to C8, altering the molecular electrostatic potential surface . These computational differences provide a rational basis for selecting this compound over simpler analogs when designing fragment libraries or SAR exploration sets that require specific hydrogen-bonding or steric features .

Computed properties
Class-level inference
HBA 4 (target) vs. 1 (4-aminoquinaldine); MW 218 vs. 158; C8-OCH₃ positional isomer vs. amiquinsin (C7-OCH₃).
Increased HBA count and altered topology inform fragment library diversity and SAR interpretation.
Computed values; experimental logP/logD not located.
Computational Chemistry Drug-Likeness Prediction Medicinal Chemistry Triage

6,8-Dimethoxy-2-methylquinolin-4-amine Hydrochloride: Evidence-Backed Application Scenarios for Prioritized Procurement


Fragment-Based Antiviral Drug Discovery Targeting Poxvirus D13 Scaffold Protein

Procurement of this compound is directly justified for research groups engaged in fragment-based drug discovery (FBDD) against vaccinia virus or related orthopoxviruses. The co-crystal structure PDB 8F47 provides atomic-level evidence of target engagement with the D13 scaffold protein, a validated antiviral target essential for viral crescent formation and immature virion assembly [1]. Investigators can use the deposited coordinates to guide structure-based elaboration of the fragment hit, circumventing the need for de novo hit identification and binding-mode determination [1].

Synthesis of Novel 4-Aminoquinoline-Derived Kinase Inhibitor Libraries

The compound's 4-amino group and 6,8-dimethoxy-2-methyl substitution pattern make it a versatile building block for generating kinase-focused compound libraries. 4-Aminoquinoline derivatives are established privileged structures for kinase ATP-site binding, and the unique C8-methoxy substitution may introduce steric clashes not present with C7-substituted or unsubstituted analogs, potentially yielding novel selectivity profiles across the kinome . The hydrochloride salt form facilitates direct use in amide coupling, reductive amination, and Buchwald–Hartwig reactions without requiring prior free-basing .

Chemical Biology Probe for Investigating Quinoline–Protein Recognition Determinants

The compound is listed in the BioLiP biologically relevant ligand–protein interaction database, indicating that its structure has been curated as a protein-binding ligand of interest [2]. Researchers studying the role of methoxy substitution patterns in quinoline–protein recognition—particularly the distinction between 6,7-dimethoxy (amiquinsin-type) and 6,8-dimethoxy (this compound) motifs—can use this compound as a precise chemical probe to dissect binding determinants that cannot be interrogated with generic 4-aminoquinolines [2].

SAR Exploration of Antimalarial 4-Aminoquinoline Chemotypes with Altered Substitution Topology

For antimalarial drug discovery programs seeking to diversify beyond the canonical 7-chloro-4-aminoquinoline pharmacophore, this compound provides a synthetically tractable entry point into 6,8-dioxygenated-4-aminoquinoline chemical space. The 6,8-dimethoxy motif is reminiscent of the quinine/quinidine scaffold but with the critical difference of a primary 4-amine rather than a 4-hydroxymethyl-quinuclidine, potentially enabling divergent mechanisms of action . The commercial availability of the hydrochloride salt at defined purity supports reproducible SAR studies across multiple collaborating laboratories .

Application
Selection Property
Validation Focus
Fragment-based antiviral research (poxvirus D13)
Validated fragment hit with co-crystal structure (PDB 8F47)
Structure-guided elaboration of binding interactions
Kinase inhibitor library synthesis
Unique 6,8-dimethoxy-2-methyl 4-aminoquinoline scaffold
Kinase selectivity profiling and steric clash analysis
Quinoline-protein recognition probe
BioLiP-curated ligand with defined substitution pattern
Binding determinant analysis (6,8- vs. 6,7-dimethoxy)
Antimalarial chemotype diversification
6,8-Dioxygenated-4-aminoquinoline entry point
Divergent mechanism-of-action exploration
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